molecular formula C20H25Cl2N3O B3889947 (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride

Cat. No.: B3889947
M. Wt: 394.3 g/mol
InChI Key: MZRSCCIXJHSKJV-WXXHTBLMSA-N
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Description

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 4-chlorophenylmethyl group and an ethoxyphenylmethanimine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form N-(4-chlorobenzyl)piperazine.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-ethoxybenzaldehyde under basic conditions to yield the desired methanimine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)piperazine: Shares the piperazine and chlorobenzyl moieties but lacks the ethoxyphenylmethanimine group.

    1-(2-ethoxyphenyl)piperazine: Contains the piperazine and ethoxyphenyl groups but lacks the chlorobenzyl moiety.

Uniqueness

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O.ClH/c1-2-25-20-6-4-3-5-18(20)15-22-24-13-11-23(12-14-24)16-17-7-9-19(21)10-8-17;/h3-10,15H,2,11-14,16H2,1H3;1H/b22-15+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRSCCIXJHSKJV-WXXHTBLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
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(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
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(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
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(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
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(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride
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(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine;hydrochloride

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